![molecular formula C15H11BrO2 B1337776 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione CAS No. 25856-01-3](/img/structure/B1337776.png)
1-(4-Bromophenyl)-3-phenylpropane-1,3-dione
Overview
Description
1-(4-Bromophenyl)-3-phenylpropane-1,3-dione is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a propane-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-phenylpropane-1,3-dione undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under suitable conditions.
Reduction: The carbonyl groups in the propane-1,3-dione structure can be reduced to alcohols using reducing agents like sodium borohydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro groups.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
Major Products Formed
Substitution Reactions: Products include nitro, amino, or alkyl-substituted derivatives.
Reduction Reactions: Products include alcohols or alkanes.
Oxidation Reactions: Products include carboxylic acids or ketones.
Scientific Research Applications
1-(4-Bromophenyl)-3-phenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione involves its interaction with various molecular targets. The bromine atom and the carbonyl groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its ability to undergo electrophilic aromatic substitution allows it to interact with biological macromolecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Similar structure but lacks the propane-1,3-dione moiety.
4-Bromophenyl 4-bromobenzoate: Contains two bromophenyl groups but differs in the ester linkage.
Brorphine: A piperidine benzimidazolone derivative with a bromophenyl group.
Uniqueness
1-(4-Bromophenyl)-3-phenylpropane-1,3-dione is unique due to its combination of a bromophenyl group and a propane-1,3-dione structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic and medicinal chemistry.
Biological Activity
1-(4-Bromophenyl)-3-phenylpropane-1,3-dione, also known as a brominated derivative of a diketone, is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H11BrO2, with a molecular weight of approximately 303.155 g/mol. The presence of the bromine atom enhances its reactivity and potential applications in medicinal chemistry and material science.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Baker-Venkataraman Rearrangement : This method involves the rearrangement of substituted 2-benzoyloxy acetophenones in the presence of potassium hydroxide in pyridine.
- Electrophilic Aromatic Substitution : The compound can also be synthesized through electrophilic aromatic substitution reactions involving brominated phenyl groups .
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have assessed its efficacy against various pathogens:
- Antibacterial Activity : The compound was tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Bacillus subtilis. At concentrations ranging from 25 to 1000 µg/ml, it demonstrated varying zones of inhibition, with some derivatives showing significant antibacterial effects .
- Antifungal Activity : Similar studies evaluated antifungal properties against human pathogens. The results indicated that while some derivatives showed promise, the base compound's effectiveness was less pronounced compared to specific derivatives .
Anticancer Properties
The anticancer potential of this compound has been explored through various mechanisms:
- Mechanism of Action : The compound interacts with biological macromolecules, potentially leading to the formation of covalent bonds with nucleophiles. This interaction may disrupt cellular functions and inhibit cancer cell proliferation.
- Cell Line Studies : Preliminary studies involving different cancer cell lines have suggested that the compound could induce apoptosis through reactive oxygen species (ROS) generation and modulation of cell signaling pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds and their implications for drug development:
Properties
IUPAC Name |
1-(4-bromophenyl)-3-phenylpropane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQRBGOEWUVZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445194 | |
Record name | 1-(4-bromophenyl)-3-phenylpropane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25856-01-3 | |
Record name | 1-(4-bromophenyl)-3-phenylpropane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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